molecular formula C15H11Cl2FN6O B2529375 1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 920485-20-7

1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2529375
CAS No.: 920485-20-7
M. Wt: 381.19
InChI Key: JSCCSFZHDZTQDL-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route generally includes the following steps:

    Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an azide, with a nitrile compound under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves the use of a halogenated phenyl derivative, such as 3,4-dichlorophenyl isocyanate, which reacts with the tetrazole intermediate.

    Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the tetrazole ring, typically using a suitable coupling reagent and catalyst.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.

    1-(3,4-dichlorophenyl)-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group.

    1-(3,4-dichlorophenyl)-3-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: This compound has a methylphenyl group instead of a fluorophenyl group.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN6O/c16-12-5-4-10(7-13(12)17)20-15(25)19-8-14-21-22-23-24(14)11-3-1-2-9(18)6-11/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCSFZHDZTQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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